5-Bromo-2-methyl-1-pentene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methylpent-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h1,3-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDPGMGRNPDFCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2 Methyl 1 Pentene and Analogous Bromoalkenes
Direct Bromination Approaches
Direct bromination of alkenes is a fundamental method for introducing bromine into a molecule. sci-hub.semasterorganicchemistry.com The reaction of an alkene with molecular bromine (Br₂) typically results in the addition of two bromine atoms across the double bond, forming a vicinal dibromide. masterorganicchemistry.com For instance, the bromination of alkenes like 2-methyl-1-pentene (B165372), 2-methyl-2-pentene, and 3-methyl-1-pentene (B165626) proceeds at different rates, influenced by the structure of the alkene. chegg.com
In some cases, allylic bromination can be achieved using reagents like N-bromosuccinimide (NBS), which introduces a bromine atom at the position adjacent to the double bond. This method is particularly useful for creating precursors for subsequent elimination or substitution reactions. The use of various bromo-organic compounds allows for a range of transformations, including bromination, cohalogenation, and cyclization. sci-hub.se
Dehydrohalogenation Strategies from Dibromopentane Precursors
Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons, is a common method for synthesizing alkenes. ucsb.edudoubtnut.com This elimination reaction is often carried out using a strong base. For the synthesis of 5-bromo-2-methyl-1-pentene, a key precursor is a dibromopentane derivative.
A patented method describes the synthesis of 5-bromo-1-pentene (B141829) from 1,5-dibromopentane. google.com This process involves heating the dibromopentane in the presence of N,N-dimethylformamide (DMF) as a solvent and hexamethylphosphoric triamide (HMPA) as a catalyst. google.com A similar strategy can be adapted for the synthesis of 5-bromo-2-methyl-2-pentene (B1266619) from 1,5-dibromo-2-methylpentane. The reaction proceeds via an E2 mechanism, where a base facilitates the removal of a proton and a bromide ion to form the double bond. This method can yield the desired product with high purity after distillation. google.com
Double dehydrohalogenation of dihalides, using a strong base like sodium amide, can be employed to synthesize alkynes. youtube.com The reaction can proceed from either vicinal dihalides (halogens on adjacent carbons) or geminal dihalides (halogens on the same carbon). youtube.com
| Precursor | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,5-Dibromopentane | DMF, HMPA, 100-160°C | 5-Bromo-1-pentene | 50.2% | google.com |
| 1,5-Dibromo-2-methylpentane | DMF, HMPA, 140-160°C | 5-Bromo-2-methyl-2-pentene | 50-60% (crude) | |
| Vicinal or Geminal Dihalides | Sodium amide (strong base) | Alkyne | Not specified | youtube.com |
Transformations from Oxygenated Pentane Derivatives
Bromoalkenes can also be synthesized from oxygen-containing precursors, such as alcohols and ketones. One approach involves the conversion of a ketone to a bromoalkene through brominative deoxygenation. semanticscholar.org Another method involves the bromination of pentanols, such as 1-, 2-, and 3-pentanol, to produce bromopentanes, which can then be subjected to elimination reactions to form the desired bromoalkene. nsf.gov
Hypervalent iodine reagents have been utilized in the oxidative hydrolysis of bromoalkenes to synthesize dialkyl α-bromoketones. beilstein-journals.orgnih.gov This method is operationally simple and provides access to a range of bromoketones. beilstein-journals.org
Stereoselective and Stereospecific Synthesis of Substituted Pentene Frameworks
The stereocontrolled synthesis of substituted alkenes is a significant area of research. Various methods have been developed to achieve high stereoselectivity in the formation of bromoalkenes. For example, (Z)-1-bromo-1-alkenes can be prepared with high stereoselectivity from the corresponding anti-2,3-dibromoalkanoic acids using microwave irradiation. organic-chemistry.org
Alkenylalanes, formed by the hydroalumination of alkynes, react with halogens with retention of configuration to produce alkenyl halides. scielo.org.bo Similarly, alkenylboranes can be used to synthesize substituted alkenes stereospecifically. scielo.org.boredalyc.org The palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes offers a stereoselective route to (Z)-1-bromo-1-alkenes. acs.org This method can be followed by cross-coupling reactions to generate conjugated polyenes and enynes. acs.org Tellurium-promoted hydrodebromination of 1,1-dibromoalkenes provides a method for the stereoselective synthesis of (E)-bromoalkenes. rsc.org
| Starting Material | Method | Product | Key Feature | Reference |
|---|---|---|---|---|
| anti-2,3-Dibromoalkanoic acids | Microwave-induced debrominative decarboxylation | (Z)-1-Bromo-1-alkenes | High stereoselectivity | organic-chemistry.org |
| Alkynes | Hydroalumination followed by halogenation | Alkenyl halides | Retention of configuration | scielo.org.bo |
| 1,1-Dibromoalkenes | Palladium-catalyzed hydrogenolysis | (Z)-1-Bromo-1-alkenes | Stereoselective | acs.org |
| 1,1-Dibromoalkenes | Tellurium-promoted hydrodebromination | (E)-Bromoalkenes | High stereoselectivity for (E)-isomer | rsc.org |
Catalytic Methods Employed in Bromoalkene Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to a wide range of compounds. In the context of bromoalkene synthesis, various catalytic methods have been developed.
Metallocene-catalyzed copolymerization of ethylene (B1197577) with ω-bromoalkenes, such as 11-bromo-1-undecene, has been used to synthesize brominated polyethylene. mdpi.com The catalyst system, typically involving a zirconocene (B1252598) complex and a cocatalyst like methylaluminoxane (B55162) (MAO), allows for the incorporation of the bromoalkene into the polymer chain. mdpi.com
Palladium-catalyzed reactions are also widely used. For instance, the external-CO-free carbonylation of bromoalkenes can be achieved using a palladium catalyst, enabling the synthesis of complex molecules. orgsyn.org Vitamin B12 has emerged as a benign cobalt catalyst for the dicarbofunctionalization of bromoalkenes under visible light irradiation, leading to the formation of substituted pyrrolidines and piperidines. thieme-connect.com
The dehydrohalogenation of alkyl halides can also be performed using catalytic composites, such as those containing magnesia and copper oxide, at elevated temperatures. google.com
Ultrasound-Promoted Reactions in Halogenated Hydrocarbon Coupling
Ultrasound irradiation has been shown to promote various chemical reactions, often leading to shorter reaction times and improved yields. thieme-connect.com In the realm of halogenated hydrocarbons, ultrasound has been utilized to assist in the synthesis of 1,2,3-triazoles from bromoalkenes in an aqueous medium without the need for a catalyst. dntb.gov.ua While direct ultrasound-promoted coupling of halogenated hydrocarbons to form this compound is not explicitly detailed in the provided context, the application of sonochemistry in related transformations suggests its potential utility in this area.
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Methyl 1 Pentene
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom in 5-bromo-2-methyl-1-pentene is attached to a primary carbon, making it susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile replaces the bromide ion, which acts as the leaving group. The general form of this reaction involves the attack of a nucleophile (Nu⁻) on the electrophilic carbon atom bonded to the bromine.
Common nucleophilic substitution reactions for primary alkyl halides include reactions with hydroxide (B78521) ions to form alcohols, cyanide ions to form nitriles, and iodide ions. For instance, reaction with sodium iodide in acetone (B3395972) would be expected to yield 5-iodo-2-methyl-1-pentene. bloomtechz.com Similarly, treatment with strong nucleophiles like sodium cyanide would lead to the formation of 6-methyl-5-heptenenitrile.
Kinetic Analysis of Substitution Pathways
The kinetics of nucleophilic substitution reactions are typically categorized as either bimolecular (Sₙ2) or unimolecular (Sₙ1).
Sₙ2 Pathway: For primary alkyl halides like this compound, the Sₙ2 mechanism is generally favored. libretexts.org This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. savemyexams.com The rate of an Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile (Rate = k[R-Br][Nu⁻]). savemyexams.com A key feature of the Sₙ2 mechanism is the inversion of stereochemistry if the carbon atom is a chiral center. ulethbridge.ca
However, the structure of this compound introduces steric considerations. While the bromine is on a primary carbon, the presence of a methyl group at the C2 position creates some steric hindrance near the reaction center. This is less severe than in a true neopentyl system, where Sₙ2 reactions are famously slow (approximately 10⁵ times slower than for other primary alkyl bromides). acs.org Therefore, while the Sₙ2 pathway is expected, its rate would likely be slower than that of a less hindered primary alkyl halide like 1-bromopentane.
Sₙ1 Pathway: The Sₙ1 mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org The rate-determining step is the formation of the carbocation, so the reaction rate depends only on the concentration of the alkyl halide (Rate = k[R-Br]). savemyexams.comlibretexts.org This pathway is favored for tertiary alkyl halides due to the stability of tertiary carbocations. Formation of a primary carbocation from this compound would be energetically unfavorable, making the Sₙ1 pathway highly unlikely under typical substitution conditions. libretexts.org
Table 1: Factors Influencing Substitution Pathway for this compound
| Factor | Observation for this compound | Favored Pathway | Rationale |
|---|---|---|---|
| Substrate Class | Primary (1°) Alkyl Halide | Sₙ2 | Primary carbocations are highly unstable, disfavoring the Sₙ1 mechanism. libretexts.org |
| Steric Hindrance | Moderate hindrance from C2-methyl group | Sₙ2 (but slowed) | The approach of the nucleophile is somewhat impeded, but not prevented as in highly hindered neopentyl systems. ulethbridge.caacs.org |
| Nucleophile | Strong nucleophiles (e.g., I⁻, CN⁻, OH⁻) | Sₙ2 | High concentrations of strong nucleophiles accelerate the bimolecular rate-determining step. libretexts.org |
| Solvent | Polar aprotic solvents (e.g., Acetone, DMSO) | Sₙ2 | These solvents solvate the cation but not the nucleophile, increasing nucleophile reactivity. libretexts.org |
| Solvent | Polar protic solvents (e.g., H₂O, EtOH) | Sₙ1 (if forced) | These solvents can stabilize the carbocation intermediate, but this pathway remains unlikely for a primary halide. libretexts.org |
Addition Reactions Across the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is electron-rich and readily undergoes addition reactions, where a molecule adds across the π-bond to form a saturated compound.
Electrophilic Addition Pathways
In electrophilic addition, an electrophile (E⁺) attacks the π-bond, forming a carbocation intermediate, which is then attacked by a nucleophile. According to Markovnikov's rule, the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. vaia.com
For this compound, the C1 carbon has two hydrogens, while the C2 carbon has none. Therefore, an electrophile like H⁺ will add to C1. This generates a more stable tertiary carbocation at the C2 position. The subsequent attack by a nucleophile (X⁻) on this carbocation leads to the final product.
For example, the reaction with hydrogen bromide (HBr) would proceed as follows:
The H⁺ from HBr adds to C1 of the double bond.
A stable tertiary carbocation is formed at C2.
The bromide ion (Br⁻) attacks the carbocation at C2.
The final product is 2,5-dibromo-2-methylpentane. vaia.compressbooks.pub
Similarly, the addition of a halogen like bromine (Br₂) in an inert solvent proceeds via a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. libretexts.org
Radical Addition Chemistry
The addition of hydrogen bromide can also proceed via a radical mechanism, which leads to an "anti-Markovnikov" product. This pathway occurs in the presence of radical initiators, such as peroxides (ROOR). masterorganicchemistry.comlibretexts.org
The mechanism involves the following key steps:
Initiation: The peroxide is homolytically cleaved by heat or light to form alkoxy radicals (RO•). The alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). pressbooks.publibretexts.org
Propagation:
The bromine radical adds to the double bond at the less substituted carbon (C1) to generate the more stable carbon radical intermediate (a tertiary radical at C2). masterorganicchemistry.comlibretexts.org
This carbon radical then abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical, which continues the chain reaction. masterorganicchemistry.com
Termination: The reaction is terminated when two radicals combine. libretexts.org
For this compound, this anti-Markovnikov radical addition of HBr would result in the formation of 1,5-dibromo-2-methylpentane.
Elimination Reactions for Alkene Formation and Isomerization
This compound can undergo elimination of HBr in the presence of a strong base to form a new alkene. This reaction, known as dehydrohalogenation, typically follows either a bimolecular (E2) or unimolecular (E1) mechanism. libretexts.org
For a primary halide like this compound, the E2 mechanism is favored, especially with a strong, non-nucleophilic base. msu.edu The E2 reaction is a concerted, single-step process where the base abstracts a proton from a β-carbon (a carbon adjacent to the one bearing the leaving group) at the same time the bromide ion leaves. libretexts.org This mechanism requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. mgscience.ac.in
In this compound, the only β-hydrogens are on C4. Abstraction of a proton from C4 by a strong base like potassium tert-butoxide would lead to the formation of a conjugated diene, 2-methyl-1,4-pentadiene. The formation of a conjugated system provides a thermodynamic driving force for the reaction.
Competition between substitution (Sₙ2) and elimination (E2) is a key consideration. Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination, whereas strong, unhindered nucleophiles (e.g., hydroxide) can lead to a mixture of substitution and elimination products. numberanalytics.com
Intramolecular Cyclization Processes
The bifunctional nature of this compound, containing both an electrophilic center (the C-Br bond) and a nucleophilic center (the C=C bond), allows for the possibility of intramolecular cyclization under certain conditions.
One prominent pathway involves the formation of an organometallic intermediate, such as a Grignard reagent. Treatment of this compound with magnesium metal in an ether solvent would form (2-methylpent-4-en-1-yl)magnesium bromide. msu.edu The resulting carbanionic carbon can then act as an internal nucleophile, attacking the double bond in an intramolecular carbolithiation or carbomagnesiation reaction. illinois.edu This type of reaction typically forms a five-membered ring, which is thermodynamically favored. The cyclization of the related (2,2-dimethylhex-5-en-1-yl)lithium, for example, yields a cyclopentylmethyllithium product. illinois.edu By analogy, the Grignard reagent of this compound could cyclize to form (1,3-dimethylcyclobutyl)methylmagnesium bromide or, more likely via a 5-exo-trig cyclization, a (2-methylcyclopentyl)magnesium bromide derivative after rearrangement.
Another possibility is a radical-mediated cyclization. Under radical conditions, a radical could be generated at the C5 position, which could then add to the internal double bond to form a cyclic radical intermediate, ultimately leading to a cyclized product.
Table 2: Summary of Key Reactions
| Reaction Type | Reagents/Conditions | Expected Major Product | Mechanism |
|---|---|---|---|
| Nucleophilic Substitution | NaCN, DMSO | 6-methyl-5-heptenenitrile | Sₙ2 |
| Electrophilic Addition | HBr | 2,5-dibromo-2-methylpentane | Electrophilic Addition (Markovnikov) |
| Radical Addition | HBr, ROOR | 1,5-dibromo-2-methylpentane | Radical Addition (Anti-Markovnikov) |
| Elimination | KOC(CH₃)₃ (Potassium tert-butoxide) | 2-methyl-1,4-pentadiene | E2 |
| Intramolecular Cyclization | 1. Mg, ether; 2. H₂O | Methylcyclopentane (after workup) | Grignard formation followed by intramolecular cyclization |
Radical Reactivity of Unsaturated Brominated Hydrocarbons
Unsaturated brominated hydrocarbons, such as this compound, exhibit a diverse range of radical reactivity. The presence of both a double bond and a carbon-bromine bond allows for several potential radical pathways. The reactivity is largely governed by reaction conditions and the specific structure of the molecule.
A key reaction involving unsaturated hydrocarbons is allylic bromination, typically using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. libretexts.orglibretexts.org This reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from an allylic position (a carbon adjacent to a double bond). libretexts.org This selectivity is due to the lower bond dissociation energy of allylic C-H bonds (approx. 88 kcal/mol) compared to vinylic (approx. 111 kcal/mol) or typical alkyl C-H bonds (approx. 98 kcal/mol). libretexts.org The resulting allylic radical is stabilized by resonance, with the unpaired electron delocalized over two carbon atoms. libretexts.org While this compound itself lacks allylic hydrogens, its isomers, such as 2-methyl-2-pentene, can undergo radical bromination to form compounds like 5-bromo-2-methyl-2-pentene (B1266619).
Another significant radical reaction is the anti-Markovnikov addition of hydrogen bromide (HBr) across the double bond, which occurs in the presence of radical initiators like peroxides. youtube.com In this mechanism, a bromine radical adds to the less substituted carbon of the alkene, generating a more substituted (and therefore more stable) carbon radical intermediate. This intermediate then abstracts a hydrogen atom from HBr to form the final product, regenerating a bromine radical to continue the chain reaction. youtube.com
The radical reactivity of these compounds is also harnessed in polymer chemistry. For instance, brominated alkenes like 5-bromo-1-pentene (B141829) can be copolymerized with other monomers, such as styrene, via free-radical polymerization to introduce functional bromine atoms into the polymer backbone. researchgate.netresearchgate.net These bromine groups can then serve as sites for further modification or as initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). bloomtechz.com
Oxidation Kinetics and Thermochemistry of Resonance-Stabilized Radicals
The radicals formed from unsaturated hydrocarbons are often resonance-stabilized, which significantly influences their subsequent reactions, particularly with molecular oxygen. acs.org This resonance stabilization leads to shallower potential energy wells for the radical + O₂ association reaction compared to non-stabilized alkyl radicals. helsinki.fi Consequently, the reverse reaction, dissociation of the peroxy radical back to the reactants, becomes significant at much lower temperatures. helsinki.fi
Detailed kinetic studies have been performed on the pent-1-en-3-yl radical, an allylic radical structurally related to intermediates formed from pentene isomers. acs.orghelsinki.fi The reaction with O₂ has been investigated using laser-photolysis/photoionization mass spectrometry. At elevated temperatures ( > 500 K), the reaction is predicted to predominantly form pentadiene and a hydroperoxyl radical (HO₂•). helsinki.fi
The thermochemistry of radical reactions is critical to understanding their feasibility and selectivity. The rate-determining step in radical bromination is the initial hydrogen abstraction. jove.com For bromination, this step is endothermic, leading to a "late" transition state that closely resembles the product radical. masterorganicchemistry.com This results in high selectivity for the formation of the most stable radical. In contrast, the equivalent step for chlorination is exothermic, resulting in lower selectivity. masterorganicchemistry.com
Table 1: Experimental Kinetic Data for the Pent-1-en-3-yl• + O₂ Reaction helsinki.fi
| Temperature (K) | Rate Coefficient (k) (cm³ s⁻¹) |
|---|---|
| 600 | 1.27 x 10⁻¹⁵ |
| 710 | 1.79 x 10⁻¹⁵ |
Elucidation of Reaction Mechanisms in Complex Organic Transformations
The unique reactivity of unsaturated brominated hydrocarbons like this compound makes them valuable intermediates for elucidating and executing complex organic transformations. The interplay between the alkene and the alkyl bromide functionalities allows for sequential or tandem reactions governed by radical or polar mechanisms.
One area where these mechanisms are critical is in the synthesis of functional polymers. The bromine atom in monomers like 5-bromo-1-pentene can act as an initiator site for ATRP, allowing for the growth of polymer chains with controlled molecular weights and narrow distributions. bloomtechz.com This "grafting-from" approach is a powerful tool for creating complex polymer architectures. Post-polymerization modification, where the bromine atom is substituted after the initial polymerization, provides another route to functional materials. bloomtechz.com
In small-molecule synthesis, radical cyclization reactions are a powerful method for constructing cyclic systems. A molecule containing both a double bond and a site for radical generation (such as a C-Br bond) can undergo intramolecular cyclization. For a compound like 5-bromo-1-pentene, a radical generated at C-5 could potentially add to the double bond at C-1, although this specific cyclization may face challenges. researchgate.net
The free-radical addition of HBr to unsaturated aldehydes represents another complex transformation. A patented method describes the anti-Markovnikov addition of HBr to 4-pentenal (B109682) derivatives in the presence of a free radical initiator. google.com This reaction proceeds by the addition of a bromine radical to the terminal carbon of the double bond, selectively forming a 5-bromo-aldehyde, which can be protected as an acetal. google.com This illustrates how radical mechanisms can be exploited for regioselective transformations in multifunctional molecules. The mechanism of elimination reactions to form alkenes, such as the E1 reaction of 2-bromo-2-methylpentane (B146041) to yield 2-methyl-1-pentene (B165372) via a carbocation intermediate, also provides insight into the competing pathways available to halogenated hydrocarbons. askfilo.com
Applications in Advanced Organic Synthesis
Utilization as a Versatile Building Block for Molecular Construction
5-Bromo-2-methyl-1-pentene is widely recognized as a versatile building block in the synthesis of complex organic molecules. thermofisher.comfishersci.cachemdad.com The presence of a bromine atom, a good leaving group, and a reactive double bond allows for a range of chemical manipulations. This dual functionality enables chemists to introduce new functional groups and build carbon skeletons through various reactions, such as substitution and addition reactions. smolecule.com Its specific structure, with the bromine atom at the fifth carbon, influences its reactivity and provides a strategic advantage in targeted molecular construction. smolecule.com
Synthetic Precursor for Complex Natural Products and Bioactive Compounds
This compound plays a crucial role as a precursor in the synthesis of various natural products and bioactive compounds. smolecule.com Its framework is incorporated into larger, more complex molecules that exhibit significant biological activity.
This compound is instrumental in the synthesis of sesquiterpenoids, a class of naturally occurring compounds with diverse biological activities. smolecule.comsigmaaldrich.com One notable example is its use in the total synthesis of (-)-Penifulvin A, a sesquiterpenoid possessing a unique dioxa-fenestrane structure and known for its insecticidal properties. sigmaaldrich.comchemsrc.com The synthesis of such complex molecules highlights the importance of this compound as a key starting material. smolecule.com
A significant application of this compound is in the preparation of isotopically labeled compounds. smolecule.comsigmaaldrich.com It is specifically used in the synthesis of Geraniol-3-14C, a radiolabeled version of the common fragrance ingredient geraniol. smolecule.comsigmaaldrich.comchemsrc.com This labeled molecule is crucial for metabolic studies and for tracing the biosynthetic pathways of various natural products, such as the vinca (B1221190) alkaloids catharanthine (B190766) and vindoline. chemsrc.com The synthesis involves converting this compound into a Grignard reagent, which is then reacted with other precursors to introduce the radioactive carbon-14 (B1195169) label at a specific position.
Pathways to Sesquiterpenoids
Intermediate in the Synthesis of Pharmaceutical and Agrochemical Compounds
The versatility of this compound extends to the pharmaceutical and agrochemical industries, where it serves as a key intermediate. cymitquimica.com Its ability to participate in the formation of complex molecular structures makes it a valuable component in the development of new drugs and crop protection agents. smolecule.comcymitquimica.com The unique structural features of compounds derived from this compound can lead to the discovery of novel therapeutic and pesticidal activities. smolecule.com
Role in Fine Chemical Production
In the broader chemical industry, this compound is an important intermediate in the production of fine chemicals. Fine chemicals are pure, single substances that are produced in limited quantities and are used as starting materials for specialty chemicals. The reactivity of this compound allows for its conversion into a variety of these high-value products.
Precursor for Aroma Chemicals, Fragrances, and Flavors
The structural framework of this compound also makes it a precursor for the synthesis of aroma chemicals, fragrances, and flavors. smolecule.com For instance, its role in the synthesis of geraniol, a widely used fragrance ingredient, underscores its importance in this sector. smolecule.com Additionally, it can be used in the creation of fragrance precursors that release pleasant scents over a prolonged period when exposed to light. google.com
Information regarding "this compound" in Asymmetric Synthesis is Currently Unavailable in Publicly Accessible Scientific Literature
Following a comprehensive review of scientific databases and scholarly articles, it has been determined that there is a lack of specific research data on the application of the chemical compound This compound in the field of asymmetric synthesis and stereochemical control.
While the compound is listed in chemical databases, confirming its existence (CAS 41182-50-7) nih.gov, dedicated studies detailing its use as a substrate or reagent in enantioselective or diastereoselective reactions could not be located. The body of scientific literature does not currently provide detailed research findings, data tables, or specific examples of its utility in controlling stereochemistry during advanced organic synthesis.
Research is available for structurally related isomers, such as 5-Bromo-2-methyl-2-pentene (B1266619) and 5-bromo-1-pentene (B141829) , which have been documented as intermediates in the synthesis of various organic molecules, including sesquiterpenoids. sigmaaldrich.comsigmaaldrich.com However, a direct extrapolation of these findings to This compound would be scientifically unfounded without specific experimental evidence.
Therefore, it is not possible to generate a scientifically accurate and detailed article on the applications of This compound in asymmetric synthesis and stereochemical control as per the requested outline, due to the absence of the necessary foundational research in the public domain.
Polymer Chemistry and Materials Science Applications
Monomer and Comonomer in Polymerization Reactions
5-Bromo-2-methyl-1-pentene can be employed as both a monomer for homopolymerization and, more commonly, as a comonomer in copolymerization reactions. When copolymerized with other monomers, it introduces bromine functionality into the resulting polymer backbone. This bromine atom acts as a versatile chemical handle for further modifications.
A closely related compound, 5-bromo-1-pentene (B141829), illustrates the utility of this structural motif. Its copolymerization with commodity alkenes like ethylene (B1197577) or propylene (B89431) can significantly alter the polymer's properties, for instance, by increasing flame retardancy or improving adhesion to various surfaces. bloomtechz.com The presence of the bromine atom disrupts the combustion process, making such materials suitable for applications where fire safety is critical. bloomtechz.com
Free radical polymerization is a common method for producing vinyl-based polymers. nih.gov The copolymerization of bromo-alkenes with acrylic monomers is a demonstrated strategy for creating functional polymers. Research has been conducted on the synthesis of poly[(methyl acrylate)-co-(5-bromo-1-pentene)] through free radical polymerization. researchgate.netresearchgate.net This process showcases the ability to integrate the bromo-pentene structure into a polyacrylate chain. The resulting copolymer contains pendant bromo-pentyl groups that are available for subsequent chemical reactions. researchgate.netresearchgate.net
Table 1: Representative System for Free Radical Copolymerization
| Component | Role | Purpose |
|---|---|---|
| Methyl Acrylate | Primary Monomer | Forms the main polymer backbone. |
| 5-Bromo-1-pentene* | Comonomer | Introduces bromine functionality for post-polymerization modification. researchgate.netresearchgate.net |
| AIBN (Azobisisobutyronitrile) | Initiator | Starts the free radical polymerization process. nih.gov |
| CDCl₃ (Deuterated Chloroform) | Solvent | Used for analysis of the resulting polymer via ¹H NMR. researchgate.net |
Note: This study used 5-bromo-1-pentene, a structurally similar compound, demonstrating the principle of copolymerizing a bromo-alkene with an acrylic monomer.
Functionalization of Polymeric Architectures
The bromine group on the pentene unit is a key feature for the functionalization of polymers. After being incorporated into a polymer chain, this group can undergo various nucleophilic substitution reactions. bloomtechz.com This post-polymerization modification strategy allows for the precise introduction of new functional groups, enabling the fine-tuning of polymer properties without altering the initial polymerization conditions. bloomtechz.com
A specific application involves using "5-bromo-1-pentene-2-methyl" (an alternate name for this compound) as a functionalizing agent to create polymerizable monomers. google.com In one patented method, this compound is reacted with a pyranine (B1669890) molecule in an aqueous medium. google.com The reaction attaches the 2-methyl-1-pentene (B165372) group to the pyranine, converting it into a fluorescent, polymerizable monomer that can be incorporated into larger polymer systems. google.com
Table 2: Functionalizing Agents for Pyranine Monomer Synthesis
| Functionalizing Agent | Corresponding Value of 'n' (Spacer Length) |
|---|---|
| Methallyl chloride (or methallyl bromide) | 1 |
| 4-bromo-1-butene | 2 |
| 4-bromo-1-butene-2-methyl | 2 |
| 5-bromo-1-pentene | 3 |
| 5-bromo-1-pentene-2-methyl | 3 |
| 6-bromo-1-hexene | 4 |
| 8-bromo-1-octene | 6 |
Source: Adapted from patent data describing the synthesis of polymerizable pyranine monomers. google.com
Engineering of Polymers with Tailored Properties
The ability to incorporate this compound and then modify it allows for the sophisticated engineering of polymers with highly specific, tailored properties. By choosing the appropriate comonomers and post-polymerization reaction schemes, a wide array of materials can be designed.
For example, the bromine functionality introduced by the comonomer can be replaced with stimuli-responsive groups. bloomtechz.com This has been demonstrated with the related 5-bromo-1-pentene, where substitution of the bromine with temperature-sensitive moieties has led to the development of thermo-responsive polymers for applications like drug delivery systems. bloomtechz.com Similarly, the bromine atom can serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to grow well-defined polymer chains from the main backbone, creating graft copolymers. bloomtechz.com This level of architectural control is crucial for producing high-performance polymers with uniform properties. bloomtechz.com
Utilization in Resin and Adhesive Systems
The dual functionality of bromo-alkenes is advantageous in the formulation of resins and adhesives. Epoxy resins, known for their versatility, adhesion, and chemical resistance, are a major category of materials where functional additives can tailor performance. pageplace.de
Contributions to Surface Coating Technology
In surface coating technology, properties such as adhesion, durability, and chemical resistance are paramount. The incorporation of functional monomers is a key strategy for enhancing these characteristics. The use of poly(olefin sulfones), such as poly(2-methyl-1-pentene sulfone), in photoresists for microlithography highlights the utility of the poly(2-methyl-1-pentene) backbone in advanced coating applications. acs.org
The introduction of this compound into a coating formulation can serve multiple purposes. The bromine enhances flame retardancy, a critical feature for coatings used in electronics, construction, and transportation. bloomtechz.com Furthermore, the reactive handle it provides can be used to cross-link the polymer chains after the coating has been applied. bloomtechz.com This cross-linking can significantly improve the mechanical strength, thermal stability, and chemical resistance of the finished surface coating. bloomtechz.com
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Bromo-2-methyl-1-pentene, providing detailed information about the carbon-hydrogen framework. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom's position within the molecule.
Two-dimensional NMR techniques, such as COSY (¹H-¹H Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), have been utilized to interpret the spectra of this compound thoroughly. scribd.com The COSY spectrum reveals proton-proton coupling relationships, identifying adjacent protons, while the HSQC spectrum correlates each proton with its directly attached carbon atom. scribd.com
A key feature in the ¹³C NMR spectrum is the vinylic carbon attached to the methyl group, which appears significantly downfield. For instance, one of the sp² hybridized carbons of the double bond is reported to have a chemical shift of approximately 143 ppm. scribd.com The other carbons, including the terminal CH₂ of the double bond, the methyl group, and the two methylene (B1212753) groups of the pentyl chain, would exhibit distinct signals based on their chemical environment. The carbon bearing the bromine atom is expected to be deshielded, resulting in a downfield shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₂ =C(CH₃)- | ~4.7 (2H, m) | ~110 |
| -C(CH₃ )- | ~1.7 (3H, s) | ~22 |
| =C (CH₃)- | - | ~143 scribd.com |
| -CH₂-CH₂Br | ~2.3 (2H, t) | ~33 |
| -CH₂ -Br | ~3.4 (2H, t) | ~30 |
| -CH₂-CH₂ -Br | ~1.9 (2H, quintet) | ~32 |
Note: Predicted values are based on standard chemical shift tables and data for analogous structures. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.
While no specific literature was found detailing the polymerization of this compound, ¹H NMR spectroscopy is a fundamental tool for characterizing polymers derived from related alkenes, such as 1-pentene (B89616) or 4-methyl-1-pentene. acs.orgresearchgate.net If this compound were to be polymerized or used as a comonomer, ¹H NMR would be crucial for analyzing the resulting macromolecular structure.
High-resolution NMR provides unparalleled qualitative and quantitative information about polymers. pageplace.de Key structural features that can be determined include:
Microstructure and Tacticity: The stereochemical arrangement (isotactic, syndiotactic, or atactic) of the repeating units significantly influences the polymer's physical properties. ¹H NMR can distinguish between these arrangements by analyzing the splitting patterns of the protons in the polymer backbone. karger.com
Comonomer Incorporation: In copolymers, ¹H NMR can quantify the relative amounts of each monomer unit incorporated into the polymer chain. acs.org The integration of characteristic peaks for each monomer provides a ratio of their presence.
Chain-End Analysis: The technique can identify and quantify the end-groups of polymer chains. This information is vital for understanding polymerization mechanisms, including initiation and termination steps, and for calculating the number-average molecular weight. researchgate.net
For a hypothetical polymer of this compound, specific resonances corresponding to the vinyl group protons would disappear upon polymerization, while the signals for the methyl and methylene protons would remain, albeit with different chemical shifts and multiplicities reflecting the new polymeric environment.
Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the molecule (163.06 g/mol ). nih.gov A critical diagnostic feature for bromine-containing compounds is the presence of a second peak at M+2 with nearly equal intensity. This is due to the natural isotopic abundance of bromine, which exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br.
Key expected fragmentation pathways include:
Loss of a Bromine Radical: Cleavage of the C-Br bond would result in the loss of a bromine radical (Br•), leading to a prominent fragment ion [M-Br]⁺ at a mass-to-charge ratio (m/z) of 83.
Allylic Cleavage: The bond between C3 and C4 is an allylic position and is prone to cleavage. This would lead to the formation of a stable allylic carbocation.
Loss of a Methyl Radical: The molecular ion could also lose a methyl radical (CH₃•) to form a fragment at [M-CH₃]⁺.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Structure | Fragmentation Pathway | Predicted m/z |
| [C₆H₁₁Br]⁺• | Molecular Ion (⁷⁹Br / ⁸¹Br) | 162 / 164 |
| [C₆H₁₁]⁺ | Loss of Br• | 83 |
| [C₅H₈Br]⁺ | Loss of CH₃• | 147 / 149 |
| [C₄H₇]⁺ | Allylic cleavage | 55 |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the electronic structure of a molecule. wikipedia.orgaps.org These calculations provide access to molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity. mdpi.comresearchgate.netwuxiapptec.com
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). mdpi.comwuxiapptec.com A small HOMO-LUMO energy gap generally suggests higher reactivity. mdpi.com For 5-bromo-2-methyl-1-pentene, the electron-donating character would likely be associated with the π-bond of the alkene, while the electrophilic sites would include the carbon atom attached to the bromine and the LUMO of the C-Br bond.
From these orbital energies, a variety of reactivity descriptors can be calculated to quantify the chemical behavior of this compound. researchgate.netajchem-a.com These descriptors, derived from conceptual DFT, provide a framework for predicting how the molecule will interact with other reagents.
Table 1: Calculated Reactivity Descriptors for this compound (Illustrative) This table presents illustrative values based on general principles of quantum chemistry as specific literature data is unavailable. These values are for conceptual understanding.
| Descriptor | Formula | Significance for this compound |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon adding an electron; indicates susceptibility to reduction. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; a soft molecule is more polarizable and reactive. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Global electrophilic power of the molecule. |
The bromine atom, being highly electronegative, influences the electron distribution across the molecule, which would be captured by calculations of the molecular electrostatic potential (MEP). The MEP map would visualize electron-rich (negative potential) and electron-poor (positive potential) regions, identifying likely sites for nucleophilic and electrophilic attack.
Computational Modeling of Potential Energy Surfaces for Reaction Pathways
The reactivity of this compound is dictated by the functional groups it contains: a double bond and a primary alkyl bromide. This structure allows for several competing reaction pathways, most notably nucleophilic substitution (SN2) at the C-Br bond and elimination (E2) to form a diene. Computational modeling can map the potential energy surface (PES) for these reactions. A PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. wikipedia.orgyoutube.com
A reaction pathway is represented as a path on this surface, connecting reactants to products via a transition state—the point of maximum energy along the reaction coordinate. wikipedia.orgibchem.com The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. ibchem.com
For this compound reacting with a base/nucleophile, computational models can predict the activation barriers for the SN2 and E2 pathways. libretexts.orgresearchgate.net
SN2 Pathway : In this pathway, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. The transition state would involve the simultaneous formation of the new bond and breaking of the C-Br bond. researchgate.net
E2 Pathway : In this pathway, a base abstracts a proton from the carbon adjacent to the C-Br bond (the β-carbon), leading to the formation of a double bond and the expulsion of the bromide ion.
The competition between these two pathways is influenced by steric hindrance, the nature of the base/nucleophile, and the solvent—factors that can all be modeled computationally. libretexts.org For a primary alkyl halide like this compound, the SN2 reaction is generally favored, but the presence of the double bond and the methyl group can influence the stability of the transition states. libretexts.org DFT calculations would be employed to locate the transition state geometries and calculate their energies for both pathways, thus predicting the likely major product under specific conditions.
Table 2: Illustrative Calculated Energy Profile for Competing SN2 and E2 Reactions This table is a conceptual illustration of how computational results would be presented. The values are hypothetical and serve to demonstrate the comparison between pathways.
| Reaction Pathway | Reactants | Transition State (TS) | Products | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔGrxn) (kcal/mol) |
|---|---|---|---|---|---|
| SN2 | This compound + Nu- | [Nu---C---Br]‡ | 5-Nu-2-methyl-1-pentene + Br- | Lower (favored kinetically) | Exergonic |
| E2 | This compound + B- | [B---H---C---C---Br]‡ | 2-methyl-1,4-pentadiene + HB + Br- | Higher (disfavored kinetically) | Exergonic |
Simulations of Reaction Kinetics and Thermochemical Parameters
Beyond mapping static energy profiles, computational chemistry can simulate the kinetics of chemical reactions using methods like Transition State Theory (TST). acs.org TST allows for the calculation of rate constants based on the Gibbs free energy of activation (ΔG‡) obtained from the PES. copernicus.org
k = (kBT/h) * e(-ΔG‡/RT)
Where k is the rate constant, kB is the Boltzmann constant, T is the temperature, h is Planck's constant, and R is the gas constant. By calculating ΔG‡ for different competing pathways, the relative rates and product distributions can be predicted as a function of temperature. copernicus.org
Furthermore, computational methods are highly effective for calculating the thermochemical properties of molecules. nih.govmdpi.comrsc.org Properties such as the standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp) can be determined from first principles by calculating vibrational frequencies and rotational constants. nih.govmdpi.com High-level composite methods, such as the G3 or G4 theories, are often used for this purpose to achieve high accuracy. mdpi.com
Table 3: Computed Thermochemical Parameters for this compound Data sourced from PubChem and presented for illustrative purposes. These are computationally derived values and may not be from specific, peer-reviewed thermochemical studies.
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₆H₁₁Br | - |
| Molecular Weight | 163.06 g/mol | PubChem |
| Exact Mass | 162.00441 Da | Computed by PubChem |
| XLogP3-AA (LogP) | 3.1 | Computed by XLogP3 |
| Topological Polar Surface Area | 0 Ų | Computed by Cactvs |
| Complexity | 57.2 | Computed by Cactvs |
These computed thermochemical parameters are invaluable for chemical process modeling and for understanding the stability of the molecule and its isomers. rsc.org For instance, by comparing the calculated enthalpies of formation of this compound and its isomers (like 5-bromo-2-methyl-2-pentene), their relative thermodynamic stabilities can be established. mdpi.com
Future Research Directions and Emerging Trends
Development of Innovative and Sustainable Synthetic Routes
The future synthesis of 5-Bromo-2-methyl-1-pentene will likely prioritize sustainability and efficiency, moving away from traditional methods that may involve harsh reagents or produce significant waste. Research in this area is expected to focus on green chemistry principles.
Key areas of development include:
Catalytic Halogenation: Exploring catalytic methods that utilize bromide sources more efficiently than stoichiometric brominating agents. This could involve transition-metal-catalyzed or organocatalytic approaches to introduce the bromine atom selectively.
Bio-based Feedstocks: Investigating pathways to synthesize the carbon skeleton from renewable resources. For instance, metabolic engineering of microorganisms could potentially produce precursors to the C6-methylpentene backbone.
Flow Chemistry: Utilizing continuous-flow reactors for the synthesis of this compound. This technology can offer improved safety, better control over reaction parameters (temperature, pressure, and time), and higher yields compared to batch processing. A patent for the synthesis of the related compound 5-bromo-1-pentene (B141829) highlights the use of specific catalysts and solvents under controlled heating, a process that could be optimized in a flow system. google.com
| Sustainable Synthesis Strategy | Potential Advantage | Research Focus |
| Biocatalysis | Use of enzymes for selective reactions under mild conditions, reducing byproducts. | Engineering enzymes for selective halogenation or alkene formation. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions in microreactors. |
| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Developing catalytic cycles that minimize waste. |
Exploration of Novel Catalytic Systems for Specific Transformations
The bifunctional nature of this compound (possessing both an alkene and an alkyl halide) allows for a wide range of selective transformations. Future research will focus on developing novel catalytic systems that can target one functional group while leaving the other intact or that can engage both in tandem reactions.
Selective Cross-Coupling: Designing palladium, nickel, or copper catalysts for cross-coupling reactions at the C-Br bond (e.g., Suzuki, Stille, or Sonogashira couplings) without interfering with the alkene. The steric hindrance from the methyl group may influence catalyst selection.
Alkene Functionalization: Developing catalysts for reactions such as hydroformylation, metathesis, or polymerization that selectively engage the double bond.
Tandem Catalysis: Creating catalytic systems that orchestrate multi-step reactions in a single pot. For example, a catalyst could facilitate an initial coupling at the bromide followed by an intramolecular cyclization involving the alkene.
| Catalyst Type | Target Transformation | Potential Application |
| Palladium Pincer Complexes | Suzuki or Heck coupling at the C-Br bond. | Synthesis of complex molecules and functional polymers. |
| Nickel(II)/NHC Ligands | Regioselective C-H functionalization and isomerization. | Creation of highly substituted alkenes. incatt.nl |
| Organocatalysts | Asymmetric epoxidation or dihydroxylation of the alkene. | Production of chiral building blocks. |
Advanced Investigations into Stereochemical Control and Stereoselectivity
The 1,1-disubstituted nature of the alkene in this compound makes it a prochiral substrate. This presents a significant opportunity for the development of asymmetric catalytic reactions to produce chiral molecules, which are highly valuable in the pharmaceutical and agrochemical industries.
Future research will likely pursue:
Asymmetric Hydrogenation: Developing chiral catalysts (e.g., based on rhodium or iridium) to produce (S)- or (R)-2-methyl-5-bromopentane with high enantiomeric excess.
Enantioselective Epoxidation and Dihydroxylation: Using chiral catalysts to create optically active epoxides or diols, which are versatile intermediates for further synthesis.
Stereoselective Radical Additions: Controlling the stereochemistry of radical additions across the double bond, a challenging but increasingly feasible area of research. springernature.com The ability to control stereoselectivity is a cornerstone of modern organic synthesis, allowing access to complex molecular architectures. nih.gov
Expansion of Applications in Functional Materials and Advanced Polymer Systems
The dual functionality of this compound makes it an attractive monomer for creating advanced polymers. The alkene group can participate in polymerization, while the bromo group can serve as a handle for post-polymerization modification.
Emerging trends in this area include:
Functional Polyolefins: Copolymerizing this compound with commodity olefins like ethylene (B1197577) or propylene (B89431) to introduce functional handles into the polymer backbone. These bromine sites can then be converted to other functional groups (e.g., azides, amines, ethers) to tune the polymer's properties, such as adhesion, flame retardancy, or biocompatibility. bloomtechz.com
Graft Copolymers: Using the bromo-functionalized polymer backbone as a macroinitiator for atom transfer radical polymerization (ATRP) or other controlled radical polymerizations to grow side chains, creating well-defined graft copolymers.
Self-Healing and Recyclable Polymers: Incorporating the compound into polymer networks where the C-Br bond or derivatives can participate in reversible cross-linking reactions, leading to materials with self-healing or recyclable properties. Research into click chemistry shows promise for creating such advanced materials. researchgate.netresearchgate.net
| Polymer Type | Synthesis Method | Key Feature | Potential Application |
| Functionalized Copolymer | Radical copolymerization | Bromine handles for post-modification | Adhesives, coatings, flame retardants bloomtechz.com |
| Graft Copolymer | ATRP from a functional backbone | Tunable architecture and properties | Drug delivery systems, advanced composites |
| Reversible Networks | Incorporation into dynamic covalent systems | Self-healing, recyclability | Smart materials, sustainable plastics |
Integration of Machine Learning and AI in Reaction Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating discovery and optimization. For a molecule like this compound, these technologies can be applied in several ways.
Reaction Outcome Prediction: Training ML models on large datasets of chemical reactions to predict the most likely products and yields for the transformations of this compound under various conditions.
Catalyst Discovery: Using AI to screen virtual libraries of potential catalysts for specific reactions, such as the selective cross-coupling of the C-Br bond or the asymmetric functionalization of the alkene.
Property Prediction: Developing models to predict the physical and chemical properties of polymers derived from this compound, guiding the design of new materials with desired characteristics without the need for extensive trial-and-error synthesis. Recent studies have demonstrated the potential of AI models in predicting reaction rate constants for volatile organic compounds (VOCs). copernicus.org
In-depth Mechanistic Studies through Advanced Computational Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Advanced computational chemistry techniques, particularly Density Functional Theory (DFT), will be instrumental in elucidating the behavior of this compound.
Future computational studies could focus on:
Transition State Analysis: Calculating the energy barriers for various competing reaction pathways to understand and predict selectivity. For example, modeling the transition states for syn vs. anti addition to the alkene can explain observed stereochemical outcomes. masterorganicchemistry.com
Catalyst-Substrate Interactions: Simulating the interaction of this compound with a catalyst's active site to understand the origins of catalytic activity and selectivity. This insight is critical for rational catalyst design.
Reaction Dynamics: Performing molecular dynamics simulations to model the entire reaction trajectory, providing a more complete picture than static calculations of intermediates and transition states. Such computational studies are becoming increasingly vital for complementing experimental work. researchgate.netrsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-2-methyl-1-pentene, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via bromination of 2-methyl-1-pentene using reagents like N-bromosuccinimide (NBS) under radical conditions or via hydrobromination with HBr in the presence of peroxides to favor anti-Markovnikov addition. Purification is typically achieved via fractional distillation under reduced pressure, followed by column chromatography using silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate). Purity (>95%) can be verified via gas chromatography (GC) or HPLC .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify olefinic protons (δ 4.8–5.5 ppm for vinyl protons) and bromine-induced deshielding in adjacent carbons.
- IR Spectroscopy : Confirm C=C stretching (≈1640 cm⁻¹) and C-Br absorption (≈560 cm⁻¹).
- GC-MS : Determine molecular ion peak (m/z ≈ 149 for [M]+) and fragmentation patterns.
- Elemental Analysis : Validate Br content (≈53.7% by mass) .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store in amber vials under inert gas (N2/Ar) at 0–6°C to minimize thermal decomposition and light-induced radical reactions. Use PTFE-lined caps to avoid halogen exchange with glass .
Advanced Research Questions
Q. How can competing substitution (SN2) and elimination (E2) pathways be controlled in reactions involving this compound?
- Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) favor SN2, while bulky bases (e.g., KOtBu) in non-polar solvents (e.g., toluene) promote E2.
- Temperature : Elevated temperatures (≥80°C) drive elimination.
- Base Strength : Weak bases (e.g., NaOEt) favor substitution, while strong bases (e.g., LDA) enhance elimination.
- Example: Reaction with NaOEt in ethanol yields 2-methyl-1-pentanol (substitution), whereas KOtBu in THF produces 2-methyl-1,3-pentadiene (elimination) .
Q. What computational strategies can predict regioselectivity in reactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for competing pathways (e.g., B3LYP/6-31G* level).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.
- Retrosynthesis AI Tools : Platforms like Reaxys or CAS SciFinder can propose synthetic routes and optimize conditions .
Q. How can contradictions in reported reaction yields for derivatives of this compound be resolved?
- Methodological Answer :
- Variable Analysis : Systematically test parameters (e.g., catalyst loading, solvent purity, humidity).
- Kinetic Studies : Use in situ FTIR or NMR to monitor reaction progress.
- Reproducibility Protocols : Adhere to standardized reporting (e.g., temperature calibration, inert atmosphere consistency).
- Example: Discrepancies in elimination yields may arise from trace moisture acting as a proton source, altering base efficacy .
Key Considerations for Experimental Design
- Safety : Use fume hoods and personal protective equipment (PPE) due to volatility and potential lachrymatory effects .
- Isomer Separation : Employ chiral GC columns or preparative HPLC if stereoisomers form during synthesis .
- Mechanistic Probes : Isotopic labeling (e.g., D2O quench) can distinguish between SN1/SN2 or E1/E2 pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
